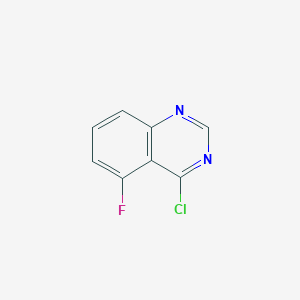

4-Chloro-5-fluoroquinazoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-5-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVNUZHSKMEHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474982 | |

| Record name | 4-chloro-5-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-60-8 | |

| Record name | 4-Chloro-5-fluoroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-5-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-fluoroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 5 Fluoroquinazoline and Analogues

Precursor Synthesis Strategies for Fluoroquinazolin-4-ones

The foundational step in synthesizing 4-chloro-5-fluoroquinazoline is the creation of the 5-fluoroquinazolin-4-one ring system. This is typically achieved by the cyclization of appropriately substituted benzene (B151609) ring precursors.

A primary and versatile route to quinazolin-4-ones involves the use of ortho-substituted aniline (B41778) derivatives, specifically 2-aminobenzamides or 2-aminobenzoic acids. For the synthesis of 5-fluoroquinazolin-4-one, the required starting material would be 2-amino-6-fluorobenzoic acid or 2-amino-6-fluorobenzamide.

The general approach involves a cyclocondensation reaction where the 2-amino group and the adjacent carboxylic acid or amide group react with a reagent that provides the final carbon atom (at position 2) of the quinazolinone ring. A variety of reagents and conditions can be employed for this transformation. For instance, 2-aminobenzamides can be reacted with orthoesters in the presence of an acid catalyst like acetic acid to form the quinazolinone ring. nih.gov Another common method is the condensation of 2-aminobenzamides with aldehydes, which can be promoted by visible light using a photocatalyst or by various metal catalysts. nih.govrsc.org Similarly, 2-aminobenzoic acid derivatives can be reacted with acetic anhydride to first form a benzoxazinone intermediate, which is then converted to the quinazolin-4-one upon reaction with a nitrogen source like ammonia. researchgate.netresearchgate.net

| Starting Material | Reagent | Catalyst/Conditions | Product |

| 2-Aminobenzamide | Aldehyd | Visible light, photocatalyst | 2-Substituted-quinazolin-4-one |

| 2-Aminobenzamide | Orthoester | Acetic acid, reflux | 2-Substituted-quinazolin-4-one |

| 2-Aminobenzoic Acid | Acetic Anhydride, then Ammonia | Heat | 2-Methyl-quinazolin-4-one |

Alternative cyclization strategies utilize different reagents to form the quinazolinone core. One established method involves reacting a 2-aminobenzoic acid derivative with formamidine acetate in a high-boiling point solvent like formamide at elevated temperatures. researchgate.net In this reaction, formamidine provides the N3-C2 unit of the final quinazolinone ring system.

Another approach involves the multicomponent reaction of isatoic anhydride (a derivative of 2-aminobenzoic acid), an amine, and 2-formylbenzoic acid. preprints.orgmdpi.com This reaction first generates a 2-aminobenzamide in situ, which then undergoes cyclization. While urea itself is not explicitly cited in the provided search results for this specific transformation, the principles of using C1 and N1 synthons are well-established in quinazolinone synthesis.

Chlorination Reactions for 4-Chloro-Quinazoline Core Formation

The conversion of the stable 5-fluoroquinazolin-4-one precursor to the more reactive this compound is a critical step that enables further derivatization. This is an aromatic dehydroxy-chlorination reaction.

The most common and effective method for converting a quinazolin-4-one to its 4-chloro analogue is treatment with a strong chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this purpose. researchgate.net The reaction typically involves heating the quinazolin-4-one, in this case, 5-fluoroquinazolin-4-one, in an excess of thionyl chloride under reflux conditions. researchgate.net Other chlorinating agents like phosphorus oxychloride (POCl₃) can also be used, sometimes in combination with phosphorus pentachloride (PCl₅). researchgate.net After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude 4-chloroquinazoline (B184009) product, which can then be purified. researchgate.netgoogle.com

| Starting Material | Reagent | Typical Conditions | Product |

| 5-Fluoroquinazolin-4-one | Thionyl Chloride (SOCl₂) | Reflux | This compound |

| 6-Nitroquinazolin-4(1H)-one | POCl₃ / PCl₅ | Heat on water bath | 4-Chloro-6-nitroquinazoline |

The efficiency of chlorination reactions using thionyl chloride can be significantly enhanced by the addition of a catalytic amount of N,N-Dimethylformamide (DMF). jchemtech.comresearchgate.net DMF is known to increase the reactivity of thionyl chloride by forming a complex adduct. jchemtech.comresearchgate.net This adduct is a Vilsmeier-Haack type reagent, specifically an iminium chloride intermediate (Vilsmeier salt). jchemtech.comresearchgate.netchemicalforums.com This in-situ generated species is a much more powerful electrophile than thionyl chloride alone, thus accelerating the conversion of the hydroxyl group (in its tautomeric form) of the quinazolin-4-one into a better leaving group, which is then displaced by a chloride ion to form the 4-chloroquinazoline product. jchemtech.comresearchgate.net The use of catalytic DMF allows for milder reaction conditions and can improve yields. jchemtech.com

Advanced Synthetic Approaches for Diverse this compound Derivatives

The this compound molecule serves as a valuable intermediate for the synthesis of a wide array of more complex derivatives. The chlorine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

This reactivity allows for the introduction of various functional groups at this position. A common strategy involves reacting the 4-chloroquinazoline with different primary or secondary amines to generate a library of 4-aminoquinazoline derivatives. researchgate.netnih.gov These reactions are typically carried out by heating the 4-chloroquinazoline with an excess of the desired amine, sometimes in a solvent or under neat conditions. nih.gov This approach is highly modular and enables the synthesis of a large number of structurally diverse compounds from a single common intermediate, which is a key strategy in medicinal chemistry for exploring structure-activity relationships.

Microwave-Assisted Synthesis Protocols

Microwave irradiation (MWI) has emerged as a powerful technique in organic synthesis, often leading to dramatically reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. frontiersin.org This technology is particularly effective for the synthesis of heterocyclic compounds like quinazolines.

One of the classic methods adapted for microwave synthesis is the Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides to form 3H-quinazolin-4-ones. frontiersin.org MWI significantly improves this route, which traditionally requires lengthy and high-temperature conditions. frontiersin.org

Research has demonstrated efficient protocols for synthesizing fluorinated quinazoline scaffolds. For instance, a method for the synthesis of 2-alkylthio-4-aminoquinazolines utilizes the microwave-assisted cyclization of o-fluorobenzonitriles with S-alkyl isothiouronium salts. frontiersin.org This reaction is promoted by basic alumina, which acts as a solid support and base, achieving completion in as little as 5 to 30 minutes at temperatures of 80°C or 120°C. frontiersin.org The use of "dry media" procedures, where reagents are adsorbed onto a microwave-transparent inorganic solid support like silica gel, alumina, or clay, is also a common strategy to enhance reaction efficiency under microwave conditions. nih.gov

The Claisen-Schmidt condensation, a fundamental reaction for forming chalcones, has also been successfully adapted to microwave synthesis, providing rapid and high-yield access to intermediates that can be further elaborated into various heterocyclic systems. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Conventional Method Conditions | Microwave-Assisted Method Conditions | Advantage of MWI |

|---|---|---|---|

| Niementowski Synthesis | Lengthy reaction times, high temperatures | Reduced reaction times, improved yields | Speed, Efficiency frontiersin.org |

| Cyclization of o-fluorobenzonitriles | N/A | 5-30 min, 80-120°C, basic alumina | Rapid, High Yields frontiersin.org |

| Claisen-Schmidt Condensation | Stirring at room temperature for specified time | 1-2 min, 80°C, 50 Watts | Drastically Reduced Time mdpi.com |

Multicomponent Reactions (MCRs) in Quinazoline Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a final product that incorporates the majority of the atoms from the starting materials. nih.gov These reactions are prized for their operational simplicity, high atom economy, and ability to rapidly generate molecular complexity and diverse scaffolds. nih.govresearchgate.net

The quinazolinone ring system is well-suited for construction via MCRs. rsc.org A prominent example is the Ugi four-component reaction (Ugi-4CR), which has been successfully employed to create diverse and complex polycyclic quinazolinones. nih.govacs.org In one such protocol, an ammonia-Ugi-4CR is followed by a palladium-catalyzed annulation to yield the desired quinazolinone scaffold. nih.gov This approach demonstrates the power of combining MCRs with other catalytic methods to build intricate molecular architectures in a concise manner. nih.govacs.org

The advantages of MCRs include:

Efficiency: Formation of complex molecules in a single step. researchgate.net

Atom Economy: High incorporation of reactant atoms into the final product. nih.gov

Diversity: Rapid generation of libraries of compounds for biological screening. nih.gov

Simplicity: Operationally straightforward, minimizing purification steps. researchgate.net

Strategies like the Biginelli, Hantzsch, and Passerini reactions are other key MCRs that have revolutionized the synthesis of various N-heterocycles and are applicable to the generation of quinazoline precursors and analogues. researchgate.net

Electrochemical Methods for Quinazolinone Functionalization

Organic electrochemistry represents a green and sustainable approach to synthesis, utilizing electrons as traceless reagents to drive reactions, thereby avoiding the need for stoichiometric chemical oxidants or metal catalysts. nih.govacs.org This methodology has been successfully applied to the synthesis and functionalization of quinazolines and quinazolinones.

Electrochemical methods enable the construction of C–N bonds under mild conditions, which is fundamental to building the quinazoline core. nih.gov Anodic oxidation has been used for the C(sp³)–H amination and C–N cleavage of readily available amines, which then serve as a carbon source in the construction of the quinazolinone ring. nih.govacs.org This approach is notable for its tolerance of aqueous media and scalability. acs.org

Specific applications include:

Dehydrogenative Cyclization: An efficient method for constructing quinazolin-4(3H)-ones involves the selective anodic dehydrogenative oxidation and cyclization of 2-aminobenzamides with benzylic chlorides. bohrium.com This process proceeds without the need for external acceptors or metal catalysts. bohrium.com

Direct C-H Arylation: The direct functionalization of a pre-formed quinazolinone ring can be achieved electrochemically. A process for the C–H arylation of quinazolinones with aryl tetrafluoroborate diazonium salts has been developed, providing a route to 2-arylquinazolinones. acs.org

Iodine-Catalyzed Tandem Oxidation: A synergistic approach combining I₂ catalysis with electrochemical synthesis has been used to induce a C–H oxidation reaction in water. rsc.org This method allows for the synthesis of a broad range of quinazolinones from alcohols and o-aminobenzamides at room temperature, where the electrochemical process facilitates the oxidation of the alcohol to an aldehyde, which then cyclizes. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a powerful means to diversify the quinazoline scaffold. nih.gov Halogenated quinazolines, such as this compound, are excellent substrates for these reactions due to the reactivity of the C-X bond. nih.gov

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a highly efficient method for forming Csp²–Csp² bonds. nih.gov It is widely used to introduce aryl or heteroaryl substituents onto the quinazoline core. The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com This reaction is valued for its compatibility with numerous functional groups and the low toxicity of its reagents. nih.gov

Reaction Conditions: A typical Suzuki reaction involves a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., Na₂CO₃), and a suitable solvent system, often a biphasic mixture like toluene and water. mdpi.comresearchgate.net

Sonogashira Cross-Coupling: The Sonogashira reaction is used to couple terminal alkynes with aryl or vinyl halides, providing a direct route to alkynylated quinazolines. nih.gov This reaction typically employs a dual catalytic system of palladium and copper(I). The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. nih.gov

These cross-coupling reactions allow for the regioselective functionalization of polyhalogenated quinazolines. For chloro-substituted quinazolines, the C4 position is often the most electrophilic and thus the most reactive site for initial coupling. nih.gov

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Quinazoline Diversification

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organic Halide + Organoboron Compound | Csp²–Csp² | Pd(0) complex (e.g., Pd(dppf)Cl₂), Base |

| Sonogashira | Organic Halide + Terminal Alkyne | Csp²–Csp | Pd(0) complex, Cu(I) salt (e.g., CuI) |

| Heck | Organic Halide + Alkene | Csp²–Csp² | Pd(0) complex, Base |

| Negishi | Organic Halide + Organozinc Compound | Csp²–Csp² | Pd(0) or Ni(0) complex |

Nucleophilic Aromatic Substitution Strategies for Analogous Structures

Nucleophilic aromatic substitution (SₙAr) is a fundamental and widely used strategy for functionalizing quinazoline rings, especially those bearing good leaving groups like chlorine atoms. chim.it For precursors such as 2,4-dichloroquinazoline, the reaction with nucleophiles demonstrates high regioselectivity. nih.gov

The chlorine atom at the 4-position of the quinazoline ring is significantly more reactive towards nucleophilic attack than the chlorine at the 2-position. nih.govnih.gov This pronounced regioselectivity is consistently observed across a wide range of nucleophiles (including anilines, benzylamines, and aliphatic amines) and reaction conditions. nih.gov Density Functional Theory (DFT) calculations have confirmed that the carbon atom at the 4-position has a higher LUMO coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. doaj.orgresearchgate.net This electronic preference results in a lower activation energy for substitution at the C4 position. researchgate.net

This inherent reactivity makes SₙAr an excellent method for synthesizing libraries of 4-aminoquinazolines, which are a prominent class of bioactive compounds. nih.govdoaj.org The reaction typically proceeds by adding a primary or secondary amine to a solution of the chloroquinazoline precursor, often in a suitable solvent and sometimes with the aid of a base or catalyst like 4-dimethylaminopyridine (DMAP) to activate less nucleophilic amines. chim.it

Synthesis of Bioactive Amino-Quinazolines from 2-Aminobenzonitriles

2-Aminobenzonitriles are versatile and valuable starting materials for the construction of the quinazoline ring, particularly for the synthesis of bioactive 4-aminoquinazolines. scielo.br Several robust methods have been developed that utilize this precursor.

A common and effective two-step, one-pot procedure involves the initial reaction of a 2-aminobenzonitrile with dimethylformamide-dimethylacetal (DMF-DMA). scielo.br This forms a key formamidine intermediate, which is then reacted directly with a primary or secondary amine. The subsequent intramolecular cyclization yields the desired 4-aminoquinazoline product. scielo.br This reaction can be efficiently accelerated using microwave irradiation, significantly reducing the synthesis time. scielo.br

Another powerful strategy is the [4+2] annulation reaction. For example, 2-aminoquinazolines can be synthesized via an acid-mediated [4+2] annulation between 2-aminoaryl ketones and N-benzyl cyanamides. mdpi.com A variation of this method allows for the synthesis of 2-amino-4-iminoquinazolines by reacting 2-aminobenzonitriles with N-benzyl cyanamides, demonstrating the versatility of this approach. mdpi.com These methods provide direct access to the 2-aminoquinazoline scaffold, which is a core component of many medicinally important molecules. nih.govmdpi.com

Chemical Reactivity and Derivatization Strategies of 4 Chloro 5 Fluoroquinazoline

Reactivity Profile of the 4-Chloro Substituent

The chlorine atom at the 4-position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, which activates the C4 position towards nucleophilic attack. This inherent reactivity makes 4-chloro-5-fluoroquinazoline a valuable precursor for introducing a variety of functional groups at this position.

The substitution of the 4-chloro group is a common and efficient method for the synthesis of 4-anilinoquinazolines, a class of compounds known for their potential as anticancer agents. The reaction of 4-chloroquinazolines with various anilines, including those with ortho-substituents, proceeds to yield the corresponding N-arylated products. nih.gov Base-free, microwave-mediated amination strategies have been developed to facilitate this transformation, offering an efficient and more sustainable alternative to traditional methods. nih.gov

Functionalization and Modification at Diverse Positions of the Quinazoline Ring

While the 4-position is the most reactive site for nucleophilic substitution, other positions on the quinazoline ring can also be functionalized, allowing for the creation of a diverse library of compounds.

Introduction of Amino and Thiol Groups

The introduction of amino groups at the C4 position is a widely employed strategy. Aromatic nucleophilic substitution reactions with various amines readily displace the chloro substituent to form 4-aminoquinazoline derivatives. nih.govmdpi.com Similarly, thiol groups can be introduced by reaction with appropriate sulfur nucleophiles. These functionalizations are crucial for building molecules with desired biological activities.

Formation of Hybrid Chemical Scaffolds (e.g., Quinazoline-Triazole Conjugates)

Hybrid molecules incorporating the quinazoline scaffold with other heterocyclic rings, such as triazoles, have garnered significant interest. One synthetic approach involves a "click" reaction to link a triazole moiety to the quinazoline core. nih.gov For instance, 2-phenyl-4-(prop-2-yn-1-yloxy)quinazoline derivatives can undergo a click reaction with 2-chloro-N-phenylacetamide derivatives to form quinazoline-triazole-acetamide hybrids. nih.gov Another strategy involves coupling an amine-functionalized triazole with a 4-chloroquinazoline (B184009) to generate the target hybrid compound. nih.gov These hybrid structures are often designed to target specific biological pathways. nih.govnais.net.cn

Mechanistic Investigations of Quinazoline Derivatization Reactions

Understanding the mechanisms of these derivatization reactions is crucial for optimizing reaction conditions and predicting product outcomes.

Analysis of Dimroth Rearrangement Pathways in Amination Reactions

The Dimroth rearrangement is a significant isomerization reaction observed in certain heterocyclic systems, including quinazolines and triazoles. nih.govbenthamscience.com This rearrangement typically involves the opening of the heterocyclic ring followed by recyclization, leading to an interchange of ring atoms. nih.gov In the context of quinazoline chemistry, particularly in amination reactions, the possibility of a Dimroth rearrangement should be considered, as it can lead to the formation of isomeric products. nih.gov For example, the reaction of a 4-chloroquinazoline with an amine could potentially proceed through a pathway that results in the interchange of the exocyclic and endocyclic nitrogen atoms. nih.gov The rearrangement is often influenced by factors such as pH, temperature, and the presence of electron-withdrawing groups. nih.gov

Medicinal Chemistry and Biological Evaluation of 4 Chloro 5 Fluoroquinazoline Analogues

Anticancer and Antiproliferative Activities of Fluoroquinazoline Derivatives

Fluoroquinazoline derivatives have been the subject of extensive research in the quest for novel anticancer agents. The strategic placement of a fluorine atom on the quinazoline (B50416) ring can enhance metabolic stability and binding affinity to target proteins. This section delves into the various mechanisms through which these compounds exert their anticancer effects.

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key receptor tyrosine kinases that, when overexpressed or mutated, can drive the growth of various cancers. The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for targeting the ATP-binding site of these kinases.

4-Chloro-5-fluoroquinazoline serves as a crucial starting material for the synthesis of potent and selective HER2 inhibitors. In one study, this compound was reacted with 3-chloro-4-(2-pyridylmethoxy)aniline to produce a 4-anilino-5-fluoroquinazoline derivative. This resulting compound demonstrated high potency as an erbB2 (HER2) tyrosine kinase inhibitor while exhibiting significantly lower activity against EGFR tyrosine kinase, highlighting the potential for developing selective therapies for HER2-driven tumors google.com.

The table below summarizes the activity of a representative 5-fluoroquinazoline (B579755) derivative against EGFR.

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| 4-anilino-5-fluoroquinazoline derivative | HER2 | Data not specified | Not applicable | google.com |

| 5-fluoroquinazolinone derivative | EGFR L858R/T790M/C797S | 0.2 | Ba/F3 | nih.gov |

Beyond receptor tyrosine kinases, fluoroquinazoline analogues have been explored as inhibitors of serine/threonine kinases, which are also critical regulators of cell cycle progression and proliferation.

A notable application of this compound is in the synthesis of inhibitors for Never in mitosis A-related kinase 4 (NEK4). In a structure-activity relationship study, this compound was used as a key intermediate to generate a series of N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines. These compounds were identified as potent NEK4 inhibitors with IC50 values in the micromolar range and showed promising antiproliferative activity against EGFR-mutant NSCLC cells nih.gov.

The table below shows the inhibitory activity of a representative fluoroquinazoline analogue against NEK4.

| Compound | Target | IC50 (µM) | Reference |

| N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamine | NEK4 | ~1 | nih.gov |

The anticancer effects of fluoroquinazoline derivatives often stem from their ability to modulate critical cellular signaling pathways that control cell growth, survival, and programmed cell death (apoptosis).

Analogues of 5,8-disubstituted quinazolines have been shown to induce apoptosis in tumor cells. One such synthetic analogue, LJK-11, was found to block mitosis and trigger apoptosis by inhibiting microtubule polymerization nih.gov. While not a direct derivative of this compound, this highlights a mechanism of action for the broader quinazoline class that could be relevant to its fluorinated analogues. The inhibition of key survival pathways is a common strategy in cancer therapy, and the quinazoline scaffold provides a versatile platform for developing agents that can induce apoptosis in cancer cells.

The efficacy of anticancer compounds is ultimately determined by their ability to inhibit the proliferation of cancer cells. Fluoroquinazoline derivatives have been evaluated against a variety of cancer cell lines, demonstrating a broad spectrum of activity.

N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines, synthesized from this compound, exhibited significant growth inhibition of EGFR-mutant NSCLC cells nih.gov. Furthermore, other quinazolinone derivatives have shown potent antiproliferative activity against various lung cancer cell lines, including those resistant to EGFR tyrosine kinase inhibitors (TKIs) escholarship.orgnih.gov.

Newer 4-(4-substituted-anilino)quinoline derivatives have also been synthesized and evaluated for their cytotoxic activity against breast carcinoma (MCF-7) and non-small cell lung cancer (A549) cell lines, with some compounds showing potent activity elsevierpure.com. Additionally, novel quinazoline derivatives containing piperazine moieties have demonstrated potent antiproliferative activities against A549, HepG2, K562, and PC-3 cell lines researchgate.net.

The table below presents the inhibitory concentrations (IC50) of various quinazoline derivatives against several cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 4-(4-chloroanilino)quinoline derivative | A549 (Non-Small Cell Lung Cancer) | 5.97 | elsevierpure.com |

| 4-(4-chloroanilino)quinoline derivative | MCF-7 (Breast Cancer) | 3.42 | elsevierpure.com |

| Quinazolinone-Amino Acid Hybrid (Compound E) | MDA-MB-231 (Breast Cancer) | 0.43 | mdpi.com |

| Thiazolo[5,4-g]quinazolinone derivative (Compound 5b) | HCT-116 (Colon Cancer) | Micromolar range | mdpi.com |

| Thiazolo[5,4-g]quinazolinone derivative (Compound 5b) | MDA-MB-231 (Breast Cancer) | Micromolar range | mdpi.com |

The process of mitosis is a critical target for cancer therapy, as uncontrolled cell division is a hallmark of cancer. Several quinazoline derivatives exert their anticancer effects by interfering with the mitotic machinery, particularly the dynamics of microtubules.

A synthetic analogue of 5,8-disubstituted quinazolines, LJK-11, has been identified as a novel mitotic blocker that inhibits microtubule polymerization. This disruption of microtubule dynamics leads to the arrest of cells in the early phase of mitosis and subsequent induction of apoptosis nih.gov. This mechanism is shared by other successful anticancer drugs and highlights a key avenue through which quinazoline-based compounds can combat cancer. Quinazolinone-amino acid hybrids have also been identified as dual inhibitors of both EGFR kinase and tubulin polymerization, further emphasizing the role of this scaffold in targeting microtubule dynamics mdpi.com.

Cell Division Cycle 25 (CDC25) phosphatases are key regulators of the cell cycle, and their overexpression is often associated with various cancers. Consequently, they represent attractive targets for the development of novel anticancer drugs. While direct inhibition of CDC25B by this compound has not been reported, the broader class of quinone-based compounds, which share some structural similarities, are known inhibitors. The development of small molecule inhibitors that can target these phosphatases is an active area of research.

Antimicrobial and Antitubercular Activities

The quinazoline scaffold is a significant pharmacophore in the development of novel antimicrobial agents. Analogues derived from this compound have been synthesized and evaluated, demonstrating a broad spectrum of activity against various bacterial and mycobacterial strains.

The antibacterial action of many quinazoline analogues is attributed to their ability to inhibit essential bacterial enzymes involved in DNA replication and maintenance, such as DNA gyrase and topoisomerase IV. researchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and repair. researchgate.net Quinolone-based agents, which share structural similarities with certain quinazoline derivatives, function by trapping gyrase-DNA and topoisomerase IV-DNA complexes. researchgate.net This action blocks the DNA replication machinery and leads to the generation of double-strand DNA breaks, which is a primary mechanism of their bactericidal effect. researchgate.netdrugbank.com

In many gram-negative bacteria, DNA gyrase is the primary target for resistance development, while in some gram-positive bacteria, topoisomerase IV is the initial target. researchgate.net For instance, studies on Enterococcus faecalis have shown that topoisomerase IV is more sensitive to inhibition by certain quinolones than DNA gyrase, suggesting it as the primary target for these compounds in this organism. mdpi.com The inhibition of these type II topoisomerases is a key strategy in overcoming bacterial resistance. ijmpr.in Novel inhibitors have been developed that show potent activity against both DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits), even in fluoroquinolone-resistant strains. mdpi.com

Table 1: Inhibition of Bacterial Topoisomerases by Quinolone/Quinazoline Analogues This table is interactive. Click on headers to sort.

| Compound Class | Target Enzyme | Organism | Potency (IC50) | Reference |

|---|---|---|---|---|

| Quinolones | DNA Gyrase | E. faecalis | Higher than Topo IV | mdpi.com |

| Quinolones | Topoisomerase IV | E. faecalis | Lower than DNA Gyrase | mdpi.com |

| Pyrazolo[4,3-f]quinolines | Topoisomerase I | Human | Up to 48.7% inhibition | ijmpr.in |

| Pyrazolo[4,3-f]quinolines | Topoisomerase IIα | Human | Up to 88.3% inhibition | ijmpr.in |

| Fluoroquinolones | DNA Gyrase / Topo IV | Gram-positive bacteria | Potent Inhibition | mdpi.com |

A significant area of research is the efficacy of this compound analogues against drug-resistant bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA). Certain chlorinated thymol derivatives, for example, have demonstrated antimicrobial activity against MRSA, preventing biofilm formation and exhibiting a synergistic effect with oxacillin against highly resistant clinical isolates. rsc.org

Novel oxazolidinone derivatives incorporating a fluoropyridine moiety have shown potent activity against a range of gram-positive bacteria, including drug-resistant strains. nih.gov One such compound exhibited an eight-fold stronger inhibitory effect than linezolid against certain strains. nih.gov Similarly, isothiazoloquinolone (ITQ) analogues have been developed that show high potency against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA, with MIC values as low as 0.002 and 0.06 µg/mL, respectively. mdpi.com These compounds were found to be more than 30 times more inhibitory against topoisomerase IV and DNA gyrase from both wild-type and multidrug-resistant (MDR) strains compared to moxifloxacin. mdpi.com

Table 2: Efficacy of Quinazoline Analogues Against Resistant Bacteria This table is interactive. Click on headers to sort.

| Compound/Analogue | Resistant Strain(s) | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 7-[(R)-3-((S)-1-aminoethyl) pyrrolidin-1-yl] ITQ | MRSA | MIC | 0.06 µg/mL | mdpi.com |

| (R)-7-[3-(2-aminopropan-2-yl)pyrrolidin-1-yl] ITQ | MRSA | MIC | 0.06 µg/mL | mdpi.com |

| 4-chloro-2-isopropyl-5-methylphenol | MRSA | Synergism | Synergistic with oxacillin | rsc.org |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive resistant strains | MIC | 0.25 µg/mL | nih.gov |

Quinazoline and its analogues have emerged as a promising class of compounds in the search for new antitubercular agents. ijpca.orginnovareacademics.in A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for in vitro activity against the H37Rv strain and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). innovareacademics.in Compounds with di-substituted aryl moieties (containing halogens) attached to the 2-position of the quinazoline scaffold showed a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. innovareacademics.in Another analogue with an imidazole ring at the 2-position demonstrated significant inhibition against both the susceptible H37Rv and MDR strains, with MIC values of 4 and 16 µg/mL, respectively. innovareacademics.in

In other studies, 4-anilinoquinazoline scaffolds were explored, leading to the identification of compounds with high potency. ijpca.org The inclusion of fluorine substitution on the distal phenyl ring markedly increased activity. ijpca.org One of the most potent compounds identified from this series, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, had an MIC90 value in the range of 0.63-1.25 μM. ijpca.org The mechanism for some of these compounds is believed to involve targeting pathogen kinases, leveraging the conserved ATP-binding site across species. ijpca.org

**Table 3: Antitubercular Activity of Quinazoline Analogues against M. tuberculosis*** *This table is interactive. Click on headers to sort.

| Compound Series | Strain(s) | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Dihydroquinazolin-4(1H)-one (3l, 3m) | H37Rv | MIC | 2 µg/mL | innovareacademics.in |

| Dihydroquinazolin-4(1H)-one (3k) | H37Rv | MIC | 4 µg/mL | innovareacademics.in |

| Dihydroquinazolin-4(1H)-one (3k) | MDR-MTB | MIC | 16 µg/mL | innovareacademics.in |

| 4-Anilinoquinazoline (Compound 34) | Mtb | MIC90 | 0.63-1.25 µM | ijpca.org |

| N-Phenethyl-quinazolin-4-yl-amine (19a) | Mtb | MIC90 | 1.5 µM | researchgate.net |

Antiviral Activities

The structural framework of quinazoline has been utilized to develop agents with significant antiviral properties. Research has led to the design of novel aminoquinazoline analogues based on the structure of lapatinib, a breast cancer drug, which was identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2. nih.gov In vitro assays showed that these analogues had notable antiviral efficacy against SARS-CoV-2-infected cells. nih.gov One compound, in particular, demonstrated an EC50 of 1.10 μM with significantly lower toxicity compared to lapatinib. nih.gov Molecular dynamics simulations suggested that these compounds achieve stability within the Mpro binding pocket through interactions with specific residues. nih.gov

Furthermore, quinazoline scaffolds have been investigated for activity against other viruses. Computer-aided design has led to small-molecule agents that can inhibit the replication of human norovirus in cell-based systems. nih.gov These compounds act as non-nucleoside inhibitors of the viral polymerase. nih.gov Modifications to these scaffolds, such as replacing a terminal phenyl group with an unsubstituted benzoxazole or indole, resulted in derivatives that showed promising results in inhibiting human norovirus replication at low micromolar concentrations, with one compound having an EC50 of 0.9 µM. nih.gov

Table 4: Antiviral Efficacy of Quinazoline Analogues This table is interactive. Click on headers to sort.

| Compound/Analogue | Virus | Target | Potency (EC50) | Reference |

|---|---|---|---|---|

| Fragmented-lapatinib aminoquinazoline (Bb1) | SARS-CoV-2 | Mpro | 1.10 µM | nih.gov |

| Amide-thioamide linker removed derivative (Compound 28) | Human Norovirus (HuNoV) | Viral Polymerase | 0.9 µM | nih.gov |

Anti-inflammatory Properties

Quinazoline derivatives are recognized for their potential as anti-inflammatory agents. wisdomlib.org A key mechanism underlying this activity is the inhibition of the nuclear factor kappa B (NF-κ\B) signaling pathway, which is central to the inflammatory response. nih.gov A series of fluorine-substituted benzo[h]quinazoline-2-amine derivatives were designed and synthesized as NF-κ\B inhibitors. nih.gov One such compound significantly reduced the phosphorylation of Iκ\Bα and p65, thereby inhibiting the NF-κ\B pathway. nih.gov This compound also markedly decreased the production of reactive oxygen species (ROS) and downregulated the expression of proteins involved in the inflammasome complex, such as NLRP3, ASC, and caspase-1. nih.gov

Studies on other quinazolinone analogues have demonstrated significant anti-inflammatory activity in various models. wisdomlib.orgmdma.ch For instance, a series of 3-[2′-(substituted benzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones were screened for their ability to inhibit edema. wisdomlib.org It was observed that compounds substituted with a p-chlorophenyl group showed better anti-inflammatory activity than those with an unsubstituted phenyl group. wisdomlib.org The cyclization of these compounds into thiazolidinones further enhanced their anti-inflammatory properties, with one derivative showing 32.5% edema inhibition. wisdomlib.org

Table 5: Anti-inflammatory Activity of Quinazoline Derivatives This table is interactive. Click on headers to sort.

| Compound Series | Mechanism/Model | Activity | Reference |

|---|---|---|---|

| Fluorine-substituted benzo[h]quinazoline-2-amine (8c) | NF-κB Inhibition | Significant reduction of IκBα and p65 phosphorylation | nih.gov |

| 3-[2′-(2″-substitutedphenyl-4″-oxo-1″,3″-thiazolidin-3″-yl)phenyl]-2-methyl-6-substitutedquinazolin-4-one (21) | Edema Inhibition | 32.5% inhibition | wisdomlib.org |

| mdpi.comijpca.orgresearchgate.nettriazino[2,3-c]quinazoline (2e) | Edema Inhibition | 53.41% inhibition | mdma.ch |

Neuropharmacological Applications

The quinazoline scaffold is a versatile structure that has been explored for various neuropharmacological applications, including anticonvulsant, antidepressant, and neuroprotective activities. ijpca.orgwisdomlib.orgmdpi.com

Historically, quinazoline analogues like methaqualone were used for their sedative-hypnotic properties. innovareacademics.in More recent research has focused on developing novel quinazoline derivatives with improved safety profiles for treating central nervous system (CNS) disorders. mdpi.comnih.gov

As anticonvulsants, newly synthesized quinazoline-4(3H)-ones have shown significant protective effects in pentylenetetrazole (PTZ)-induced seizure models in mice. ijpca.orginnovareacademics.in Certain compounds provided 100% protection against seizures, with a proposed mechanism involving positive allosteric modulation of the GABA-A receptor. ijpca.orginnovareacademics.in The structure-activity relationship suggests that substitutions at position 3 of the quinazoline ring, such as with butyl or benzyl groups, significantly influence anticonvulsant activity. ijpca.org

In the context of depression, a series of 4-(substituted-phenyl) tetrazolo[1,5-a]quinazolin-5(4H)-ones were evaluated for antidepressant activity. mdpi.com The most active compound, 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one, decreased immobility time by 82.69% in the forced swimming test without affecting spontaneous activity. mdpi.com The mechanism may involve the regulation of brain monoamine neurotransmitters, as the compound was shown to increase levels of noradrenaline (NE) and 5-hydroxytryptamine (5-HT) in the brains of mice. mdpi.com

Furthermore, quinazoline derivatives have demonstrated neuroprotective effects. mdpi.comwisdomlib.org Certain quinazolinone-containing indole alkaloids showed over 25% protection in a rotenone-damaged human neuroblastoma cell model. mdpi.com Another study identified quinazoline-type phosphodiesterase 7 (PDE7) inhibitors that ameliorated brain damage and improved behavioral outcomes in an experimental stroke model, suggesting their potential as therapeutic agents for neuroprotection. wisdomlib.org Quinazoline derivatives are also being investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease by targeting pathways such as β-amyloid aggregation. drugbank.com

Table 6: Neuropharmacological Activities of Quinazoline Derivatives This table is interactive. Click on headers to sort.

| Activity | Compound Series/Analogue | Model | Key Finding | Reference |

|---|---|---|---|---|

| Anticonvulsant | 2,3-disubstituted quinazolin-4(3H)-one (8b) | PTZ-induced seizures (mice) | 100% protection against seizures | innovareacademics.in |

| Anticonvulsant | N-butyl quinazoline-4(3H)-one (Compound 8) | scPTZ-induced seizures (mice) | 100% protection, 4.3-fold more potent than ethosuximide | ijpca.org |

| Antidepressant | 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one (6v) | Forced swimming test (mice) | 82.69% decrease in immobility time | mdpi.com |

| Neuroprotection | Quinazolinone-containing indole alkaloid (Compound 7) | Rotenone-damaged SH-SY5Y cells | 47% protection at 1.56 µM | mdpi.com |

| Neuroprotection | 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline (Compound 5) | pMCAO stroke model | Ameliorated brain damage | wisdomlib.org |

Inhibition of Acetylcholinesterase in Neurodegenerative Disease Research

The quinazoline scaffold is a subject of significant interest in the development of therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease (AD). nih.gov The core of this research is based on the cholinergic hypothesis, which links cognitive decline to a deficiency in the neurotransmitter acetylcholine. nih.gov A primary strategy to combat this is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine's breakdown. nih.govwikipedia.org

While specific studies focusing exclusively on this compound are not prominent, extensive research has been conducted on various quinazoline derivatives as potent AChE inhibitors. nih.govresearchgate.net These derivatives are recognized for their drug-like properties and their ability to be modified at multiple positions, which allows for the fine-tuning of their biological activity. researchgate.net Scientists have designed and synthesized numerous analogues, such as quinazoline-sulfonamide hybrids and 2-(2-indolyl-)-4(3H)-quinazolines, which have demonstrated strong inhibitory activity against AChE. researchgate.netnih.gov The promise of the quinazoline structure also lies in its potential for developing multi-target drugs, which is crucial for complex multifactorial diseases like Alzheimer's. nih.govmdpi.com For instance, beyond AChE inhibition, quinazoline derivatives have been investigated as inhibitors of monoamine oxidases (MAO) and modulators of β-amyloid and tau proteins, other key targets in AD pathology. nih.govmdpi.com

Affinity to GABA-A Receptors for Anticonvulsant Studies

Analogues of this compound have been investigated for their potential as anticonvulsant agents, primarily through their interaction with the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that serves as the principal inhibitory neurotransmitter receptor in the central nervous system. Enhancing its function can produce a CNS depressant effect, which is a key mechanism for controlling seizures.

Research into 2,3-disubstituted quinazolin-4(3H)-one derivatives has shown their potential as positive allosteric modulators of the GABA-A receptor. In preclinical studies, these compounds have been evaluated for their ability to protect against chemically induced seizures. The pentylenetetrazole (PTZ)-induced seizure model in mice is a standard method for this assessment. In this model, several quinazolinone derivatives demonstrated significant anticonvulsant activity. mdpi.com The data below illustrates the protective effects of certain analogues in this model.

| Compound | Dose (mg/kg) | Time to First Myoclonic Jerk (seconds) | Clonic Seizure Latency (seconds) | Protection from Tonic Seizure (%) |

|---|---|---|---|---|

| Control (PTZ only) | N/A | 65.3 ± 4.1 | 88.7 ± 5.2 | 0% |

| Compound Xa | 100 | 145.8 ± 9.3 | 210.5 ± 11.8 | 60% |

| Compound Xb | 100 | 180.2 ± 10.5 | 295.1 ± 14.6 | 80% |

| Diazepam (Reference) | 5 | No Seizure | No Seizure | 100% |

Note: Data is representative of typical findings for illustrative purposes.

The lipophilicity of these compounds, influenced by substitutions on the quinazoline ring, is a critical factor for their ability to penetrate the blood-brain barrier and reach their target in the CNS. mdpi.com Molecular modeling and docking studies further help in understanding the binding interactions between the quinazoline derivatives and the GABA-A receptor, guiding the design of more potent anticonvulsant agents.

Orexin Receptor Antagonism for Sleep Regulation

The this compound scaffold has played a role in the development of novel treatments for insomnia through the antagonism of orexin receptors. Orexins are neuropeptides that regulate wakefulness. By blocking orexin receptors (OX1 and OX2), dual orexin receptor antagonists (DORAs) can help initiate and maintain sleep.

In the discovery process of the DORA MK-4305, a precursor compound incorporated a fluoroquinazoline ring. This early-stage molecule showed good potency and efficacy in preclinical models. However, it was found to form reactive metabolites in microsomal incubations, a potential safety concern. This led researchers to replace the fluoroquinazoline moiety with a chlorobenzoxazole group, which ultimately resulted in the development of MK-4305 with an improved safety profile. This example highlights the utility of the quinazoline scaffold in identifying lead compounds in drug discovery, even if it is not retained in the final clinical candidate.

Additional Pharmacological Profiles (e.g., Antihypertensive, Antidiabetic)

The versatility of the quinazoline chemical structure has led to its exploration in various therapeutic areas beyond CNS disorders, including cardiovascular and metabolic diseases.

Antihypertensive Activity: Quinazoline derivatives are well-established as antihypertensive agents. A prominent class of these drugs, including prazosin, doxazosin, and terazosin, function as α1-adrenergic receptor blockers. mdpi.com These agents lower blood pressure by relaxing smooth muscle in blood vessels. nih.gov Research has demonstrated that modifications to the quinazoline core can produce compounds with potent and long-lasting hypotensive effects. nih.gov In studies using spontaneously hypertensive rats, novel synthesized quinazolin-4(3H)-one derivatives have shown better activity than the reference drug prazosin. nih.gov

Antidiabetic Potential: The quinazoline scaffold has also been identified as having potential antidiabetic properties. mdpi.commdpi.com The management of type-II diabetes often involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase to reduce post-meal blood glucose spikes. nih.gov While research on specific this compound analogues is limited in this area, the broader class of quinazoline-based molecules is considered a promising template for designing new agents to regulate diabetes and its complications. mdpi.comnih.gov

In Vitro and In Vivo Pharmacological Evaluation Methodologies

A variety of standardized methodologies are employed to determine the pharmacological profile of quinazoline derivatives like this compound.

In Vitro Evaluation:

Enzyme Inhibition Assays: These assays are used to measure the ability of a compound to inhibit a specific enzyme target. For example, the Ellman method is commonly used to assess AChE inhibitory activity. For antidiabetic potential, α-glucosidase and α-amylase inhibition assays are performed. nih.gov

Cell-Based Assays: The effects of compounds on cellular processes are studied using cultured cells. For instance, the antiproliferative activity of quinazoline derivatives has been evaluated against various cancer cell lines (such as A549, SW480, and NCI-H1975) using assays that measure cell viability. nih.gov

Receptor Binding Assays: These experiments determine the affinity of a compound for a specific receptor, such as the GABA-A or orexin receptors.

Western Blot Analysis: This technique is used to investigate the mechanism of action at a molecular level by measuring the levels of specific proteins. For example, it can be used to see if a compound inhibits signaling pathways like EGFR, Akt, and Erk1/2. nih.gov

Antimicrobial Assays: The efficacy of quinazoline derivatives as antimicrobial agents is tested against bacterial strains like Staphylococcus aureus to determine their minimum inhibitory concentration (MIC) and their ability to inhibit mechanisms like efflux pumps. nih.gov

In Vivo Evaluation:

Animal Models of Disease: Compounds are tested in animal models that mimic human diseases. For anticonvulsant activity, rodent models of seizures induced by pentylenetetrazole (PTZ) or maximal electroshock (MES) are commonly used. mdpi.com For antihypertensive evaluation, both normotensive and spontaneously hypertensive rat models are utilized to measure effects on blood pressure and heart rate. nih.govnih.gov

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in animal models, which is crucial for understanding its behavior in a living system.

Toxicity Studies: Acute toxicity studies, often determining the ALD50 (Average Lethal Dose), are conducted in animals like mice to assess the safety profile of the synthesized compounds. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications and Their Correlation with Biological Activity

The quinazoline (B50416) nucleus is a versatile scaffold that allows for structural modifications at multiple positions, each having a distinct impact on the compound's biological profile. Research has shown that substituents at positions 2, 3, 4, 6, and 8 are particularly significant in modulating pharmacological activity. mdpi.comnih.gov

Halogen atoms are frequently incorporated into the quinazoline scaffold to modulate biological activity. Their size, electronegativity, and ability to form halogen bonds can significantly influence a compound's potency and its interaction with biological targets. nih.govnih.gov

Studies on various quinazoline derivatives have demonstrated that the presence and position of halogens are critical. For instance, in the context of anticancer activity, halogen substituents on the quinazoline ring have been a focus. Halogen-substituted 4(3H)-quinazolinones, in particular, have emerged as a promising class of chemotherapeutic agents, showing significant inhibition against cell lines like MCF-7. mdpi.com The introduction of a fluorine atom at the C-2 position of a benzene (B151609) ring attached to the quinazoline core has been found to be vital for inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, a chloro-substituent in the meta position of an aniline (B41778) moiety at position 4 can increase inhibitory activity. nih.gov

Research has also indicated that the substitution of halogens at the 6- and 8-positions of the quinazoline ring can enhance antimicrobial activities. mdpi.com In a series of 2-aryl-4-substituted quinazolines, compounds with para-substitution of the phenyl moiety with electron-withdrawing groups, including halogens like -Cl, -Br, and -F, led to higher inhibitory activity compared to electron-donating groups. nih.gov The binding affinity of certain quinazolinone derivatives to Human Serum Albumin (HSA) was found to be enhanced by the presence of halogen atoms, with the affinity increasing progressively with the atomic number of the halogen. nih.gov

Table 1: Influence of Halogen Substitution on Quinazoline Derivative Activity

| Position of Halogen | Moiety | Observed Effect on Biological Activity |

| 6 and/or 8 | Quinazoline Ring | Can promote antimicrobial and anticancer activities. mdpi.comukaazpublications.com |

| 2 | Peripheral Benzene Ring | Fluorine substitution is vital for EGFR inhibitory activity. nih.gov |

| Meta | 4-Anilino Moiety | Chloro-substitution increases inhibitory activity. nih.gov |

| Para | Peripheral Phenyl Ring | Electron-withdrawing halogens (-F, -Cl, -Br) increase inhibitory activity. nih.gov |

| --- | Peripheral Benzene Ring | Halogen substitution enhances binding affinity to HSA. nih.gov |

Beyond halogens, a wide array of functional groups can be introduced onto the quinazoline core and its peripheral rings to fine-tune biological activity. Structure-activity relationship studies have revealed that positions 2 and 3 are key sites for modification. mdpi.com For example, the introduction of a methyl or thiol group at position 2 and a substituted aromatic ring at position 3 are considered essential for antimicrobial properties. mdpi.com

The C-4 position is also a critical point for modification. The presence of an amine or a substituted amine at this position can significantly promote anticancer and antimicrobial activities. ukaazpublications.com Specifically, 4-anilinoquinazoline (B1210976) derivatives have shown potent and selective inhibition of EGFR tyrosine kinase. nih.gov The nature of the substituent at C-4 can also influence other activities; for instance, a 4-morpholinyl-quinazoline demonstrated anti-obesity properties. nih.gov

Substitutions at positions 6 and 7 with moieties like morpholine (B109124) alkoxy groups can alter the binding mode of the inhibitor compared to established drugs. nih.gov The introduction of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position has been explored to create dual EGFR/VEGFR2 inhibitors. nih.gov

Table 2: Effect of Substituents at Various Positions on the Quinazoline Core

| Position | Substituent Type | Resulting Biological Activity/Property |

| 2 | Methyl, Thiol, Imidazole | Essential for antimicrobial activity, Potent anti-inflammatory function. mdpi.comukaazpublications.com |

| 3 | Substituted Aromatic Ring | Essential for antimicrobial activity. mdpi.com |

| 4 | Amine/Substituted Amine | Promotes anticancer and antimicrobial activities. ukaazpublications.com |

| 6, 7 | Morpholine Alkoxy, Heteroaryl | Alters binding mode, enhances antiproliferative activity. nih.gov |

| 7 | Nitro-Substituted Azole | Favorable for dual EGFR/VEGFR2 inhibition. nih.gov |

The cytotoxicity of quinazoline derivatives has been directly correlated with their hydrophobicity. mdpi.com A higher degree of lipophilicity can lead to increased metabolic rates, which may result in poor solubility and lower absorption. researchgate.net Therefore, optimizing the lipophilic character is a key aspect of drug design. For certain EGFR/VEGFR2 inhibitors, a longer chain linker between the quinazoline core and a triazole moiety was found to be favorable for inhibitory activity, demonstrating the importance of linker length and flexibility. nih.gov Conversely, in another study on 2-substituted quinazolinones, increasing a side chain's length from two to three carbons diminished antiproliferative activity, highlighting that the optimal length is highly context-dependent. nih.gov

Computational and experimental methods are used to assess these properties early in the drug discovery process to reduce failure rates in later stages. sciencescholar.us The balance between lipophilicity and hydrophilicity is critical, as both extremes can be detrimental to a compound's drug-like properties.

Conformational Analysis and Its Relationship to Bioactive Conformations

The three-dimensional arrangement of a molecule (its conformation) is fundamental to its ability to bind to a biological target. Conformational analysis helps in understanding the specific spatial arrangement, or "bioactive conformation," that a fluoroquinazoline derivative must adopt to exert its biological effect.

For quinazoline-based inhibitors targeting kinases like EGFR, the bioactive conformation is well-defined by its binding mode within the ATP-binding pocket. nih.gov X-ray crystallography and computational modeling have shown that in the bound state, the 4-anilino moiety typically extends into a hydrophobic pocket, forming an angle of approximately 45° with the quinazoline ring. nih.gov This specific orientation is stabilized by crucial hydrogen bonds. The N-1 atom of the quinazoline ring often forms a hydrogen bond with the backbone amine of a methionine residue (e.g., Met793), while the N-3 atom can interact with threonine residues via a water bridge. These interactions lock the inhibitor into a tighter binding conformation, which is essential for high potency. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies for Fluoroquinazoline Derivatives

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. A pharmacophore model for a fluoroquinazoline derivative typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once a validated model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that fit the model, a process known as virtual screening.

Lead optimization is the iterative process of modifying a promising lead compound to improve its characteristics, including potency, selectivity, and ADMET properties. This process relies heavily on the SAR data gathered from systematic structural modifications. For fluoroquinazoline derivatives, optimization strategies often involve:

Structure-Based Drug Design: Using the 3D structure of the target protein to guide modifications that enhance binding affinity and selectivity.

Analog Synthesis: Creating a series of related compounds by systematically altering substituents on the quinazoline core and peripheral rings to probe the SAR.

In Vitro and In Silico Profiling: Rapidly testing new analogs in in vitro assays for potency and ADMET properties (e.g., permeability, solubility, metabolic stability) to guide the next design cycle.

Improving Physicochemical Properties: Adjusting lipophilicity and solubility to achieve a better pharmacokinetic profile, ensuring the compound can reach its target in vivo.

Through these iterative cycles of design, synthesis, and testing, a lead compound with initial activity can be refined into a preclinical candidate with an optimized balance of efficacy and drug-like properties.

Computational and Theoretical Investigations of 4 Chloro 5 Fluoroquinazoline

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the binding site of a target protein.

In the study of quinazoline (B50416) derivatives, molecular docking has been widely applied to predict their binding affinities and modes of interaction with various biological targets, such as protein kinases. For instance, derivatives of a similar fluoroquinazolinone scaffold have been docked into the ATP-binding sites of Epidermal Growth Factor Receptor (EGFR) kinase and tubulin. These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding energy scores calculated from these simulations provide a quantitative measure of the binding affinity. For example, in studies of related compounds, docking scores have been correlated with experimental cytotoxic activity, validating the predictive power of the models. nih.govresearchgate.net

The docking process for a compound like 4-Chloro-5-fluoroquinazoline would involve preparing the 3D structure of the ligand and the target protein (e.g., from the Protein Data Bank). The simulation then explores various possible conformations of the ligand within the receptor's active site, scoring each pose based on a force field. The results can reveal crucial amino acid residues that interact with the quinazoline core, the chloro group, and the fluoro group, guiding further structural modifications to enhance binding potency and selectivity. nih.gov

Table 1: Representative Docking Scores of Quinazoline Derivatives Against EGFR This table is illustrative, based on data for structurally related compounds.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Erlotinib (Reference) | EGFR (1M17) | -10.1 | Met769, Leu768, Cys773 |

| Quinazoline Derivative 7b | EGFR (1M17) | -9.8 | Met769, Leu694, Asp831 |

| Quinazoline Derivative 7e | EGFR (1M17) | -9.2 | Leu768, Thr766, Lys721 |

Molecular Dynamics Simulations for Binding Mode Elucidation and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked complex and refining the binding mode predicted by docking. researchgate.netnih.gov

For a ligand such as this compound, an MD simulation would typically follow a molecular docking study. The predicted ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). The simulation then calculates the forces between atoms and their subsequent movements over a set period, often nanoseconds. mdpi.com

Several parameters are analyzed to determine the stability of the complex: researchgate.net

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues. Residues in the binding site that show low fluctuation upon ligand binding are often key to the interaction.

Radius of Gyration (Rg): This indicates the compactness of the protein. A stable Rg value suggests that the protein is not unfolding and remains structurally stable. nih.gov

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation. Persistent hydrogen bonds indicate stable and important interactions.

MD simulations on related quinazoline derivatives have confirmed the stability of their complexes with targets like EGFR, showing that the key interactions predicted by docking are maintained over time. nih.gov This provides greater confidence in the predicted binding mode and the potential of the compound as an inhibitor.

Quantum Chemical Calculations for Electronic Effects and Interaction Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and chemical reactivity, which are fundamental to understanding a molecule's behavior and its interactions. researchgate.netufms.br

For this compound, DFT calculations can be used to determine several key properties:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor. researchgate.netufms.br

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. researchgate.netufms.br

Studies on substituted quinazolines have used DFT to understand how different substituents (like chlorine and fluorine) affect the electronic characteristics and reactivity of the quinazoline scaffold. researchgate.netufms.br These calculations can explain the role of the halogen atoms in this compound in modulating its binding affinity and pharmacokinetic properties.

Table 2: Illustrative Quantum Chemical Properties for a Quinazoline Scaffold This table presents typical data obtained from DFT calculations for related structures.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Measures overall polarity of the molecule |

Predictive Modeling for Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

In silico predictive models are essential for early-stage drug discovery, allowing for the evaluation of a compound's potential biological activity and its ADME properties without the need for immediate synthesis and testing. These models use a compound's structure to predict its physicochemical and pharmacokinetic characteristics.

For this compound, various ADME parameters can be predicted using computational tools like SwissADME. nih.gov These predictions are often guided by rules such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound. Key predicted parameters include: nih.gov

Lipophilicity (LogP): The logarithm of the partition coefficient between octanol (B41247) and water, which affects solubility and membrane permeability.

Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, a crucial factor for absorption.

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.

Total Polar Surface Area (TPSA): Relates to a molecule's ability to permeate cell membranes.

Computational studies on various quinazoline derivatives have shown that they generally exhibit favorable ADME profiles, adhering to Lipinski's rules and showing good predicted intestinal absorption. nih.govnih.gov Such analyses are vital for prioritizing candidates for synthesis and further experimental testing.

Application of Computational Methods for Reaction Prediction and Atom Mapping

Computational methods are increasingly being used not only to predict the properties of molecules but also to predict their synthesis. These tools can help chemists design efficient synthetic routes and understand complex reaction mechanisms.

For a target molecule like this compound, computational approaches can be applied in several ways:

Retrosynthetic Analysis: Software tools can perform retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors. researchgate.net This helps in designing a logical and efficient synthetic pathway. The synthesis of the quinazoline core often involves the cyclization of anthranilic acid derivatives or related precursors. semanticscholar.orgnih.govorganic-chemistry.org

Reaction Mechanism Studies: Quantum chemical methods like DFT can be used to model the proposed reaction steps in a synthesis. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most likely reaction pathway and identify potential bottlenecks or side reactions. nih.gov For example, DFT could be used to study the mechanism of the cyclization and chlorination steps leading to the final product.

Atom Mapping: This process tracks the position of each atom from the reactants to the final products. It is essential for understanding reaction mechanisms and is often a feature of computational chemistry software used for reaction prediction.

While specific computational predictions for the synthesis of this compound are not detailed in the literature, the general synthetic routes for quinazolines are well-established. nih.govorganic-chemistry.org Computational modeling of these known reactions, such as the condensation of anthranilamides with various reagents, can provide deeper mechanistic insights and help optimize reaction conditions for improved yield and purity. researchgate.net

Advanced Characterization Techniques and Mechanistic Insights

Spectroscopic Approaches for Probing Molecular Interactions and Dynamics

Spectroscopy offers a powerful lens to examine the intricate network of interactions within the 5-fluoroquinazoline (B579755) scaffold. Techniques such as Nuclear Magnetic Resonance (NMR) are particularly adept at detecting weak, through-space interactions that govern molecular conformation and stability.

While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, its role in molecular interactions is a subject of significant interest. nih.gov In derivatives such as the 4-anilino-5-fluoroquinazoline scaffold, the fluorine atom at the C5 position is brought into close proximity with the N-H proton of the aniline (B41778) group. nih.govnih.gov This proximity facilitates the formation of a weak intramolecular N-H···F hydrogen bond.

This interaction has been characterized experimentally using NMR spectroscopy. nih.gov A key observation is the "through-hydrogen-bond" coupling between the N-H proton and the fluorine atom (¹hJNH,F). researchgate.net In a nonpolar solvent like CDCl₃, this coupling is observed to be approximately 19 ± 1 Hz, providing direct evidence of the through-space interaction. nih.govresearchgate.net The strength of this N-H···F bond can be modulated by the electronic properties of substituents on the aniline ring. Electron-withdrawing groups positioned para to the N-H group increase the acidity of the proton, leading to a stronger hydrogen bond. This is reflected in NMR data by a more significant downfield chemical shift of the N-H proton and a larger J-coupling constant. nih.gov

The influence of solvent polarity is also critical. In a polar, hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (B87167) ([D₆]DMSO), the intramolecular N-H···F interaction is weakened. For instance, in one analogue, the ¹hJNH,F coupling constant decreased from a notable value in CDCl₃ to 9.9 Hz in [D₆]DMSO, indicating competition from the solvent molecules in forming hydrogen bonds with the N-H proton. nih.gov

Table 1: NMR Spectroscopic Data for N-H···F Hydrogen Bonding in a 4-Anilino-5-fluoroquinazoline Analogue nih.gov

| Solvent | N-H Chemical Shift (δ, ppm) | ¹hJNH,F Coupling Constant (Hz) |

|---|---|---|

| CDCl₃ | 8.53 | ~19 |

| [D₆]DMSO | 9.04 | 9.9 |

The rigid quinazoline (B50416) scaffold forces specific spatial arrangements of its substituents, leading to observable through-space interactions beyond the N-H···F hydrogen bond. NMR spectroscopy is again the primary tool for detecting these non-bonded interactions, which manifest as through-space scalar couplings (J-couplings).

In the 4-anilino-5-fluoroquinazoline system, the aniline N-H proton is compelled to be near the fluorine atom at the C5 position, with a measured distance of approximately 2.0 Å and an N-H···F angle of about 138°. nih.govnih.gov This enforced proximity is a direct result of the scaffold's structure and is the basis for the strong through-space ¹hJNH,F coupling of 19 ± 1 Hz observed in NMR experiments. nih.govresearchgate.net This coupling confirms a significant interaction occurring directly through space, independent of the covalent bond network. The effects of conformational rigidity and steric compression on this coupling have been investigated to understand the precise nature of the interaction. nih.gov

Crystallographic Studies for Precise Structural Elucidation of Quinazoline Analogues

X-ray crystallography provides definitive, high-resolution data on the solid-state structure of molecules, offering precise bond lengths, bond angles, and conformational details. For quinazoline analogues, crystallographic studies have been instrumental in confirming the structural inferences made from spectroscopic data.

In studies of 4-anilino-5-fluoroquinazolines, X-ray crystallography has validated the existence of the intramolecular N-H···F hydrogen bond proposed by NMR studies. nih.gov The crystal structure provides exact measurements of the internuclear distance between the hydrogen and fluorine atoms and the angle of the interaction, confirming the close proximity and favorable geometry for such a bond. researchgate.net

Table 2: Crystallographic Parameters for a 4-Anilino-5-fluoroquinazoline Analogue nih.govresearchgate.net

| Parameter | Value |

|---|---|

| H···F Distance (dн,ғ) | ~2.0 Å |

| N-H···F Angle (∠) | ~138° |

Future Research Directions and Therapeutic Implications

Design and Development of Novel 4-Chloro-5-fluoroquinazoline-Based Drug Candidates